1-ethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
1-Ethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with an ethyl group at position 1, a thiophen-2-yl group at position 6, and a carboxylic acid moiety at position 4. The thien-2-yl group introduces sulfur-based electronic properties, which may influence binding interactions compared to phenyl or pyridyl substituents .
Properties
IUPAC Name |
1-ethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-2-16-12-9(7-14-16)8(13(17)18)6-10(15-12)11-4-3-5-19-11/h3-7H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKKEYUBBIRCFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CS3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923919-56-6 | |
| Record name | 1-ethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazolopyridine core. One common approach is the cyclization of appropriate precursors, such as 1-ethyl-6-thien-2-yl-1H-pyrazol-4-amine, with carboxylic acid derivatives under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-ethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution reactions often require nucleophiles such as alkyl halides or amines, with suitable solvents and temperatures to facilitate the reaction.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Derivatives with various substituents on the pyrazolopyridine core.
Scientific Research Applications
1-ethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.
Industry: Its unique chemical properties make it valuable in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 1-ethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes. The exact mechanisms can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in substituents at positions 1, 3, and 6 of the pyrazolo[3,4-b]pyridine scaffold. Below is a detailed comparison based on available
Substituent Analysis
Position 1 (N1 Substituent)
- Ethyl Group : Found in 1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 924118-62-7), this group offers moderate lipophilicity and steric bulk, balancing solubility and membrane permeability .
- Aryl Groups : Fluorophenyl or benzyl substituents (e.g., 1-(4-fluorophenyl)-6-phenyl derivatives) introduce electron-withdrawing effects, which may improve metabolic stability .
Position 6 (C6 Substituent)
- Thien-2-yl : The sulfur atom in thiophene facilitates π-π stacking and hydrogen bonding, distinct from phenyl or pyridyl groups. For example, 3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1011397-49-1) has a molecular weight of 311.32, with the thienyl group contributing to its electronic profile .
- Phenyl : Present in 1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (MW 267.28), this group enhances aromatic interactions but lacks sulfur’s polarizability .
- Heteroaromatic Groups : Pyridin-4-yl (CAS 954251-87-7) or furan-2-yl substituents introduce nitrogen or oxygen, altering solubility and binding specificity .
Position 3 (C3 Substituent)
- Methyl Group : Common in analogs like 1-cyclopentyl-3-methyl-6-thien-2-yl derivatives (MW 296.33), methyl groups enhance steric hindrance and metabolic stability .
- Unsubstituted (H) : The target compound likely lacks a substituent here, reducing steric bulk compared to methylated analogs.
Physicochemical Properties
*Estimated molecular formula: C₁₄H₁₃N₃O₂S.
Research Findings
- Bioactivity : Thienyl-containing analogs (e.g., CAS 1011397-49-1) are explored for kinase inhibition due to sulfur’s electronic effects, whereas phenyl derivatives (e.g., CAS 924118-62-7) are used in general medicinal chemistry research .
- Solubility Trends : Ethyl and smaller substituents at position 1 correlate with better solubility in organic solvents compared to bulkier groups like cyclopentyl .
Biological Activity
1-Ethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound with a unique structure that may hold significant potential in medicinal chemistry. Its molecular formula is C13H11N3O2S, and it has a molecular weight of 273.31 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is fused with a thienyl group and a carboxylic acid functional group. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and relevant research findings.
Structure and Synthesis
The synthesis of 1-ethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step synthetic pathways, allowing for the fine-tuning of substituents on the pyrazolo ring. This flexibility enables the creation of various derivatives with differing biological activities. The compound's structure suggests possible interactions with biological targets such as enzymes and receptors involved in cancer pathways and inflammatory responses .
Potential Therapeutic Applications
Preliminary studies indicate that compounds similar to 1-ethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exhibit significant interactions with proteins related to cancer and inflammation. The compound's carboxylic acid moiety can participate in various chemical reactions, enhancing its reactivity and potential therapeutic efficacy .
Structure–Activity Relationship (SAR)
Research into the structure–activity relationships (SAR) of pyrazolo[3,4-b]pyridine derivatives has identified several key findings:
- Inhibition of TBK1 : Certain derivatives have been found to inhibit TBK1 (TANK-binding kinase 1), a protein involved in the innate immune response and cancer progression. For example, compound 15y , a derivative within this class, showed an IC50 value of 0.2 nM against TBK1 and demonstrated antiproliferative effects on various cancer cell lines .
Comparative Analysis
The following table summarizes the structural characteristics and biological activities of compounds related to 1-ethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid:
| Compound Name | Structure Characteristics | Unique Features | Biological Activity |
|---|---|---|---|
| 1-Ethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | Pyrazolo core with thienyl group | Ethyl substitution | Potential TBK1 inhibitor |
| 1-Isopropyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | Similar core structure with isopropyl substitution | Different pharmacological profiles | TBD |
| 1-Methyl-5-thienyl-pyrazolo[3,4-b]pyridine | Contains a methyl group instead of ethyl | Variations in biological activity | TBD |
| 1-(Furanyl)-6-thienyl-pyrazolo[3,4-b]pyridine | Furan ring instead of thienyl | Different electronic properties | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
